2,4,6-triethoxy-5-pyrimidinecarbaldehyde
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Description
2,4,6-triethoxy-5-pyrimidinecarbaldehyde is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.11100700 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Regioselective Synthesis and Base Precursor Development
An efficient regioselective synthesis method for trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed, highlighting the utility of 2,4,6-triethoxy-5-pyrimidinecarbaldehyde in synthesizing structurally unique base precursors. This process enables access to highly functionalized fused-bicyclic pyrimidine substrates, further derivatized to generate unique GlambdaC base precursors, showcasing the compound's versatility in organic synthesis and precursor development for novel molecular structures (Beingessner et al., 2008).
Interaction with Glycine Esters and Cyclization Products
The interaction of related pyrimidine derivatives with glycine esters, depending on reaction conditions, leads to the formation of novel derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This study underscores the compound's reactivity and potential for creating biologically active compounds, hinting at its utility in medicinal chemistry (Zinchenko et al., 2018).
Optical Properties and Sensor Applications
Research into V-shaped 4,6-bis(arylvinyl)pyrimidines, prepared via aldol condensation involving similar pyrimidine derivatives, explores their optical absorption and emission properties. These materials exhibit strong emission solvatochromism, indicating potential applications as colorimetric and luminescence pH sensors. This aspect highlights the role of pyrimidine derivatives in developing materials with novel optical properties and sensing capabilities (Achelle et al., 2009).
Molecular Self-Assembly and Helical Structures
The polycondensation of dihydrazino-pyrimidine with pyrimidine-dicarbaldehyde, likely involving structural analogs, leads to helical polymeric strands through hydrazone connections. These helical polymers present stable frameworks for lateral attachment of functional residues, opening avenues for the creation of molecules with novel chemical and biological properties (Schmitt & Lehn, 2003).
Properties
IUPAC Name |
2,4,6-triethoxypyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-15-9-8(7-14)10(16-5-2)13-11(12-9)17-6-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZAYCCYNXUQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)OCC)OCC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.